1-decyl-3-(2-hydroxyethyl)thiourea
Description
1-Decyl-3-(2-hydroxyethyl)thiourea is a thiourea derivative characterized by a decyl (C₁₀H₂₁) group at the N1 position and a 2-hydroxyethyl (-CH₂CH₂OH) group at the N3 position. Thiourea derivatives are sulfur-containing compounds with a general structure R¹R²N-CS-NR³R⁴, where substituents (R groups) dictate their physicochemical and biological properties.
Thioureas are known for diverse applications, including anticancer activity via inhibition of tyrosine kinase receptors (e.g., EGFR) , catalytic properties in organic synthesis , and antimicrobial effects . The decyl chain in 1-decyl-3-(2-hydroxyethyl)thiourea likely enhances lipophilicity, influencing membrane permeability and interactions with hydrophobic targets, while the hydroxyethyl group contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C13H28N2OS |
|---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
1-decyl-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H28N2OS/c1-2-3-4-5-6-7-8-9-10-14-13(17)15-11-12-16/h16H,2-12H2,1H3,(H2,14,15,17) |
InChI Key |
HNMJUSWQMKEQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-decyl-3-(2-hydroxyethyl)thiourea can be synthesized through a condensation reaction between decylamine and 2-hydroxyethyl isothiocyanate. The reaction typically occurs in an aqueous medium, allowing for efficient synthesis of the thiourea derivative . The reaction conditions often involve mild temperatures and the use of elemental sulfur as a reagent .
Industrial Production Methods
Industrial production of thiourea derivatives, including 1-decyl-3-(2-hydroxyethyl)thiourea, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-decyl-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-decyl-3-(2-hydroxyethyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-decyl-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiourea group can form coordination bonds with metal ions, influencing various biochemical pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Effects on Activity and Solubility
Hydrophobic vs. Hydrophilic Substituents
- This compound exhibits moderate hydrogen bonding (N–H⋯S/N interactions) in crystal structures .
- 1-Decyl-3-(2-hydroxyethyl)thiourea : The long decyl chain enhances lipophilicity, favoring interactions with lipid bilayers or hydrophobic enzyme pockets. This may improve pharmacokinetic properties but reduce aqueous solubility compared to phenyl analogs .
Comparison with Bis(2-hydroxyethyl) Derivatives
3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea and its nitro-substituted analog exhibit strong hydrogen-bonding networks due to dual hydroxyethyl groups, leading to stable crystalline structures . In contrast, 1-decyl-3-(2-hydroxyethyl)thiourea’s single hydroxyethyl group may reduce hydrogen-bonding capacity but maintain moderate solubility.
Anticancer Potential
Thiourea derivatives like N-benzoyl-N'-phenylthiourea inhibit EGFR tyrosine kinase, a mechanism shared with clinical agents such as Sorafenib .
Antimicrobial Activity
Amino acid-functionalized thioureas (e.g., M1 and M2 derivatives) show enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity . While 1-decyl-3-(2-hydroxyethyl)thiourea lacks amino acid groups, its hydroxyethyl substituent may still facilitate interactions with microbial transport proteins.
Catalytic and Chemical Properties
Thioureas with electron-withdrawing groups (e.g., sulfonaryl thiourea 10) demonstrate higher catalytic activity in organic reactions (28% conversion) compared to aryl ester derivatives (22%) .
Data Tables: Key Comparisons
Table 1: Substituent Impact on Physicochemical Properties
*LogP: Octanol-water partition coefficient (estimated using substituent contributions).
Biological Activity
1-Decyl-3-(2-hydroxyethyl)thiourea (DHTU) is a thiourea derivative that has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
1-Decyl-3-(2-hydroxyethyl)thiourea is characterized by the following structure:
The compound can be synthesized through the reaction of decyl isothiocyanate with 2-hydroxyethylamine. This approach allows for the introduction of both the decyl chain and the hydroxyethyl group, which are crucial for its biological activity.
Biological Activities
DHTU exhibits a range of biological activities, including:
- Antimicrobial Activity : DHTU has been shown to possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Research has indicated that DHTU can inhibit cancer cell proliferation. In vitro studies demonstrated that DHTU reduced cell viability in several cancer cell lines, including melanoma and breast cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency .
- Anti-inflammatory Effects : DHTU has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases .
The mechanism by which DHTU exerts its biological effects involves several pathways:
- Enzyme Inhibition : DHTU acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .
- Cell Cycle Arrest : Studies indicate that DHTU induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the activation of p53 pathways, which are crucial for regulating the cell cycle and promoting apoptosis in damaged cells .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of DHTU against clinical isolates of E. coli and S. aureus. The results showed that DHTU had an MIC of 32 µg/mL against E. coli, comparable to standard antibiotics .
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), DHTU demonstrated significant cytotoxicity with an IC50 value of 20 µM. The compound induced apoptosis as confirmed by flow cytometry analysis .
Comparative Analysis
The following table summarizes the biological activities of DHTU compared to other thiourea derivatives:
| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Decyl-3-(2-hydroxyethyl)thiourea | 32 (E. coli) | 20 (MCF-7) | Yes |
| Thiourea Derivative A | 25 (E. coli) | 15 (MCF-7) | Yes |
| Thiourea Derivative B | 40 (E. coli) | 30 (MCF-7) | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
